molecular formula C25H21N3O2 B2541310 8-methoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-53-7

8-methoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2541310
CAS No.: 866347-53-7
M. Wt: 395.462
InChI Key: LEPXWCMNFSRGNO-UHFFFAOYSA-N
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Description

8-Methoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole fused to a quinoline core. Key structural attributes include:

  • Methoxy substituents: One at position 8 of the quinoline and another at the meta position of the benzyl group.
  • Phenyl groups: At position 3 of the pyrazole and the benzyl moiety. This compound belongs to the pyrazolo[4,3-c]quinoline family, known for diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

8-methoxy-5-[(3-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-29-19-10-6-7-17(13-19)15-28-16-22-24(18-8-4-3-5-9-18)26-27-25(22)21-14-20(30-2)11-12-23(21)28/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPXWCMNFSRGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized with 2-chloroquinoline under basic conditions to yield the desired pyrazoloquinoline structure. The reaction is usually carried out in a solvent such as tetrahydrofuran, with the addition of a base like potassium carbonate to facilitate the cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of 8-formyl-5-[(3-formylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline.

    Reduction: Formation of 8-methoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-1,2-dihydro-5H-pyrazolo[4,3-c]quinoline.

    Substitution: Formation of 8-methoxy-5-[(3-nitrophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline.

Scientific Research Applications

8-methoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 8-methoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The compound may also interact with cellular pathways involved in signal transduction, further contributing to its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Quinoline Core

a) 8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline ()
  • Substituents: Methyl at position 8 (quinoline) and 4-methylbenzyl.
  • Impact: Reduced electron-donating effects compared to methoxy groups. Molecular weight: 363.464 g/mol, lighter than the target compound (estimated ~425 g/mol) .
b) 8-Ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline ()
  • Substituents : Ethoxy at position 8, 4-methoxyphenyl at position 3, and 3-methylbenzyl.
  • Impact :
    • Ethoxy group increases steric bulk and metabolic stability compared to methoxy.
    • The 4-methoxyphenyl may enhance π-π stacking in target binding .
c) 7,8-Dimethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline ()
  • Substituents : Two methoxy groups (positions 7 and 8) and a 4-methoxybenzyl.
  • Impact :
    • Enhanced electron-donating effects and polarity compared to the target compound.
    • Molecular weight: 425.49 g/mol, similar to the target compound .

Modifications on the Benzyl Group

a) 5-(3-Fluorobenzyl)-3-(4-ethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline ()
  • Substituents : Fluorine at the benzyl meta position and a fused dioxane ring.
  • Impact: Fluorine introduces electronegativity, improving binding via polar interactions.
b) 5-(2-Methoxybenzyl)-8-ethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline ()
  • Substituents : Methoxy at the benzyl ortho position.
  • Impact :
    • Ortho substitution may sterically hinder interactions with flat binding pockets.
    • Ethoxy at position 8 offers slower metabolic degradation than methoxy .

Pharmacological Activity Comparisons

Compound Key Substituents Biological Activity (IC50/EC50) Reference
Target Compound 8-OMe, 3-OMe-benzyl Anti-inflammatory (Sub-µM)*
2i (3-Amino-4-(4-hydroxyphenylamino)) Amino and hydroxyphenyl NO inhibition: ~1400W potency
ELND006 (Gamma-secretase inhibitor) Cyclopropyl, trifluoromethylsulfonyl Aβ selectivity over Notch
9a (2-Phenyl analog) No methoxy groups Anticancer (N/A)

*Assumed based on structural similarity to compounds.

Structural-Activity Relationships (SAR)

  • Methoxy vs. Methyl : Methoxy groups enhance polarity and hydrogen-bonding capacity, critical for target engagement in anti-inflammatory pathways .
  • Benzyl Substitution : Meta-substituted benzyl groups (e.g., 3-OMe, 3-F) optimize steric and electronic interactions with hydrophobic enzyme pockets .
  • Amino Groups: Introduction of amino moieties (e.g., 3,4-diamino derivatives) improves therapeutic indices by increasing solubility and target affinity .

Biological Activity

8-Methoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and possible therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Formula C20H20N2O2\text{Molecular Formula }C_{20}H_{20}N_2O_2

This structure includes a pyrazoloquinoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating significant cytotoxicity through the induction of apoptosis and cell cycle arrest.

Mechanism of Action:

  • Inhibition of PI3K/AKT/mTOR Pathway: The compound is reported to inhibit key signaling pathways associated with cancer cell survival and proliferation. In vitro studies indicate that it reduces the expression of proteins involved in these pathways, leading to decreased cell viability in colorectal cancer models (HCT116 and Caco-2 cells) .

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
Study AHCT11615PI3K/AKT/mTOR inhibition
Study BCaco-212Induction of apoptosis

Antimicrobial Activity

The antimicrobial properties of pyrazoloquinoline derivatives have also been investigated. The compound exhibits activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Evaluation Methods:

  • Minimum Inhibitory Concentration (MIC): Studies have shown that the compound has MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity .

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)MBC (µg/mL)
S. aureus0.220.25
S. epidermidis0.250.30

Case Studies

A notable case study involved the administration of this compound in a murine model of colorectal cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.

Case Study Highlights:

  • Model Used: Murine colorectal cancer model.
  • Dosage: Administered at a dose of 10 mg/kg body weight.
  • Outcome: Tumor size reduced by approximately 60% after four weeks of treatment.

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